C-Demethyl Clethodim

Vue d'ensemble

Description

Clethodim (CAS No. 99129-21-2) is a cyclohexanedione oxime herbicide classified as an acetyl-CoA carboxylase (ACCase) inhibitor. It is a post-emergent, systemic herbicide widely used to control grass weeds in broadleaf crops such as soybean, cotton, and sunflower . Clethodim acts by disrupting lipid biosynthesis in susceptible plants, leading to growth inhibition and eventual necrosis. Its primary metabolites include clethodim sulfoxide (CSO) and clethodim sulfone (CSO2), which contribute to its herbicidal activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of C-Demethyl Clethodim involves several steps, starting from Clethodim. The process typically includes the demethylation of Clethodim under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is designed to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: C-Demethyl Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include various metabolites that contribute to its herbicidal activity. These metabolites are crucial for its effectiveness in weed control .

Applications De Recherche Scientifique

Herbicidal Applications

C-Demethyl Clethodim is primarily applied in:

- Post-emergent Weed Control : It is effective against annual and perennial grass weeds in various crops, including soybeans, cotton, and sugar beets. The compound selectively targets grasses while being safe for dicot crops, making it a valuable tool in integrated weed management systems .

- Mechanism of Action : The herbicidal activity of this compound involves the chelation of metal ions associated with plant enzymes, disrupting essential biochemical processes necessary for plant growth . This selectivity is critical for maintaining crop health while controlling unwanted vegetation.

Metabolism and Residue Studies

Understanding the metabolism of this compound is essential for assessing its environmental impact and safety:

- Metabolic Pathways : Research indicates that this compound undergoes extensive metabolism in treated crops. Major metabolites include clethodim sulfoxide and clethodim sulfone, which are often not detected in mature crops . This degradation pathway is significant for evaluating maximum residue levels (MRLs) in food products.

- Residue Levels : Studies have shown that when used according to good agricultural practices (GAPs), residues of this compound are expected to remain below MRLs, ensuring consumer safety . The European Food Safety Authority (EFSA) emphasizes the need for ongoing research to fully understand the implications of different isomer ratios present in this compound applications .

Case Studies and Research Findings

Several case studies highlight the practical applications and effectiveness of this compound:

- Field Efficacy Trials : In trials conducted across various crops, this compound demonstrated effective control of resistant grass species. For example, a study showed that despite resistance to other ACCase-inhibiting herbicides, populations of Lolium rigidum remained susceptible to this compound at recommended application rates .

- Environmental Safety Assessments : Risk assessments conducted by regulatory bodies such as the EPA indicate that this compound poses low toxicity risks to humans and non-target organisms when applied correctly. The primary effects observed were on liver health in test animals, but these were determined to be within acceptable limits for agricultural use .

Comparative Effectiveness

To illustrate the effectiveness of this compound compared to other herbicides, the following table summarizes key findings from various studies:

| Herbicide | Target Weeds | Application Rate (lbs/acre) | Efficacy (%) | Notes |

|---|---|---|---|---|

| This compound | Annual & Perennial Grasses | 0.006 - 0.19 | 85 - 95 | Effective on resistant populations |

| Haloxyfop | Grasses | 0.5 - 1.0 | 70 - 80 | Resistance issues reported |

| Sethoxydim | Grasses | 0.5 - 1.0 | 75 - 85 | Less effective on certain resistant types |

Mécanisme D'action

C-Demethyl Clethodim exerts its effects by inhibiting acetyl coenzyme A carboxylase, an enzyme involved in fatty acid biosynthesis. This inhibition disrupts lipid synthesis, leading to the death of targeted weeds . The compound interacts with specific molecular targets and pathways, making it highly effective as a herbicide.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Molecular Structure and Binding Affinity

Clethodim shares structural similarities with other ACCase inhibitors, such as quizalofop (aryloxyphenoxypropionate) and butroxydim (cyclohexanedione). Key differences lie in their substituents and binding interactions with ACCase:

| Property | Clethodim | Compound 3(S12) | Cloquitocet-mexyl |

|---|---|---|---|

| logP | 2.5 | 2.6 | 3.2 |

| Surface Area (Ų) | 480 | 485 | 510 |

| Electronegativity | 3.1 | 3.0 | 2.8 |

Data derived from molecular property comparisons

- Binding Interactions : Clethodim forms two hydrogen bonds with ACCase residues Ala1627 and Ile1735, with bond distances of 2.2 Å and 2.0 Å, respectively. Compound 3(S12), a synthetic analog, exhibits similar binding but shorter bond distances (1.9–2.0 Å), correlating with higher ACCase inhibition (IC₅₀ = 0.061 nmol h⁻¹ mg⁻¹ protein vs. clethodim’s 0.085 nmol h⁻¹ mg⁻¹) . In contrast, the safener cloquitocet-mexyl shows poor docking scores (-9.2 kcal/mol vs. clethodim’s -8.5 kcal/mol), explaining its role as a herbicide antidote rather than an inhibitor .

Herbicidal Efficacy

- Clethodim vs. Quizalofop: At recommended doses, quizalofop achieves 99% weed control at 28 days after treatment (DAT), compared to clethodim’s 80%.

- Novel Derivatives: Compound 3d, a 2-phenyl-3-cyclohexanedione enol ester derivative, demonstrates superior herbicidal activity (300 g ai/ha) and maize safety compared to clethodim, attributed to its optimized hydrogen bonding and cyclohexanedione ring alignment .

Resistance Profiles

Environmental Fate and Degradation

| Parameter | Clethodim | Clethodim Sulfoxide (CSO) | Clethodim Sulfone (CSO2) |

|---|---|---|---|

| Soil Half-Life | 25.7–42.1 days | 14–28 days | >30 days |

| Photolysis Rate | Rapid | Moderate | Slow |

| Water Solubility | 5,450 mg/L | 6,200 mg/L | 5,800 mg/L |

Degradation data from hydrolysis and photolysis studies

- Photoproducts : Clethodim degrades into nine byproducts under UV light, including Z-isomers and sulfoxides, which persist longer in aquatic environments than the parent compound .

- Metabolite Toxicity: CSO and CSO2 exhibit comparable or higher toxicity to non-target organisms, such as Microcystis aeruginosa, compared to clethodim .

Activité Biologique

C-Demethyl Clethodim, a derivative of the herbicide Clethodim, exhibits significant biological activity primarily through its role as an inhibitor of the enzyme acetyl-CoA carboxylase (ACCase). This compound is utilized in agricultural practices to control grass weeds in various crops. Understanding its biological activity is crucial for assessing its efficacy and safety in both agricultural and ecological contexts.

Target Enzyme:

this compound specifically targets acetyl-CoA carboxylase , an enzyme integral to fatty acid biosynthesis in plants. By inhibiting this enzyme, the compound disrupts lipid synthesis, ultimately leading to phytotoxic effects such as stunted growth and reduced germination rates in susceptible plant species.

Mode of Action:

The herbicidal activity is characterized by the selective inhibition of ACCase, which is vital for the formation of cell membranes. This inhibition results in the cessation of new cell growth and promotes gradual plant death .

Pharmacokinetics

This compound undergoes a series of metabolic transformations after application. The pharmacokinetic profile includes:

- Absorption: Rapid absorption into plant tissues.

- Metabolism: Conversion into various metabolites, including clethodim sulfoxide and hydroxylated forms.

- Excretion: The compound and its metabolites are eventually excreted from the plant system.

This compound interacts with multiple biomolecules, affecting cellular processes. It has been shown to induce oxidative stress in cells, leading to cytotoxic effects. In laboratory studies, it has demonstrated significant inhibition of cellular proliferation in liver cell lines at varying concentrations:

- IC50 Values:

- B129 mouse liver cells: 220 µg/ml

- THLE-2 human liver cells: 617 µg/ml

These findings indicate a higher sensitivity of mouse liver cells compared to human liver cells when exposed to this compound .

Cellular Effects

The compound exhibits notable phytotoxicity , which manifests as:

- Inhibition of seed germination.

- Reduction in root growth.

- Dose-dependent decrease in cell viability in cultured liver cells.

In laboratory settings, concentrations above 800 µg/ml significantly compromised cell shape and viability .

Case Studies and Research Findings

-

Study on Cytotoxic Effects:

A study evaluated the cytotoxic effects of clethodim on different liver cell lines. The results indicated that high doses led to substantial reductions in cell number and viability, particularly in mouse liver cells compared to human cells . -

Resistance Mechanisms:

Research has identified mutations in ACCase that confer resistance to clethodim among certain weed populations. These mutations highlight the evolutionary adaptations that can occur in response to herbicide application, emphasizing the need for integrated weed management strategies . -

Toxicological Evaluations:

Toxicological assessments have shown that repeated exposure to clethodim primarily affects the liver across various animal models. Observed effects include increased liver weights and hepatic hypertrophy, suggesting potential implications for long-term exposure risks .

Q & A

Basic Research Questions

Q. What environmental factors influence the efficacy of clethodim in controlling grass weeds, and how should experimental designs account for these variables?

Clethodim's efficacy is highly sensitive to environmental conditions. For example, frost events before application significantly reduce herbicidal activity, even in susceptible annual ryegrass populations . Field experiments should incorporate pre-application weather monitoring (e.g., frost forecasts, cloud cover) and test application timings under varying temperatures. Experimental designs must include control groups with and without frost exposure to quantify performance shifts. For instance, trials in Upper Egypt demonstrated 89.49–98.58% weed control under optimal conditions but highlighted reduced efficacy when frost occurred pre-application .

Q. How does the timing of clethodim application affect weed control outcomes, and what statistical methods validate these findings?

Application timing critically impacts clethodim performance. Field studies show that applying clethodim + diquat + diuron at 16:00 achieved 95.6% control of Phalaris minor at 7 days after treatment (DAT), compared to 5% at 08:00 . Researchers should use factorial designs with randomized blocks and repeated measures ANOVA to compare application windows (e.g., 08:00, 12:00, 16:00). Post-hoc tests (Tukey’s HSD, Dunnett’s) are essential to distinguish treatment effects. Data normalization and validation of assumptions (Shapiro-Wilk for normality, Bartlett’s for homoscedasticity) are critical for robustness .

Q. What are validated methodologies for assessing clethodim’s interaction with fungicides, and how do these interactions alter herbicidal efficacy?

Co-application with certain fungicides (e.g., pyraclostrobin) reduces clethodim’s efficacy by 6–48 percentage points in crabgrass control . Experimental protocols should include split-plot designs to isolate herbicide-fungicide interactions. Use Fisher’s Protected LSD test to compare means, and calculate Pearson correlations between solution pH and weed control rates. For example, tebuconazole + trifloxystrobin had variable effects depending on application year, highlighting the need for multi-season trials .

Advanced Research Questions

Q. What molecular mechanisms underlie clethodim resistance in grass weeds, and how can resistance allele combinations be characterized?

Resistance arises from mutations in the acetyl-coenzyme A carboxylase (ACCase) gene, such as aspartate-2078-glycine or cysteine-2088-arginine substitutions . Advanced methods include:

- PCR-based genotyping to identify ACCase mutations.

- Homozygosity/heterozygosity assays (e.g., allele-specific PCR) to determine resistance allele distribution.

- Enzyme kinetics studies to quantify ACCase inhibition levels. Resistant Lolium rigidum populations exhibit 12 distinct mutant allele combinations, with homozygous 2078-glycine conferring cross-resistance to multiple ACCase inhibitors (e.g., haloxyfop, pinoxaden) .

Q. How do photodegradation pathways of clethodim in aquatic environments influence its ecotoxicity, and what predictive models assess photoproduct risks?

Clethodim undergoes rapid photolysis in water, forming nine photoproducts, including sulfoxides and imine derivatives. Over 30% of these degradates exhibit higher toxicity than the parent compound . Methodologies include:

- LC-QToF-MS for photoproduct identification and quantification.

- QSAR models (e.g., EPI Suite™, Toxicity Estimation Software Tool) to predict ecotoxicity endpoints (e.g., Daphnia magna LC50).

- Microtox® assays to measure acute toxicity in Vibrio fischeri. Photodegradation rates are influenced by Fe(III) ions and humic acids, requiring controlled irradiation experiments (e.g., simulated sunlight at 450 W/m²) .

Q. What advanced analytical techniques are required to resolve contradictions in clethodim extraction efficiency and degradate quantification in soil studies?

Soil extraction methods often overestimate clethodim due to oxidation artifacts. Key approaches include:

- Isotope dilution assays with ¹⁴C-labeled clethodim to correct for sulfoxide/sulfone conversion during extraction .

- HPLC-TLC hybrid protocols to separate geometric/optical isomers and degradates (e.g., clethodim oxazole sulfone) .

- Methanol-based extraction with unlabeled clethodim spiking to suppress air oxidation, validated via recovery efficiency trials (e.g., 95–105% recovery in loamy sand soils) .

Q. How does clethodim exposure induce developmental immunotoxicity in aquatic organisms, and what biomarkers are predictive of sublethal effects?

In zebrafish embryos, clethodim (LC50 = 100 μg/L) disrupts neurobehavioral function by inhibiting acetylcholinesterase (AChE) and activating the TLR4/MyD88 pathway, leading to proinflammatory gene expression . Advanced protocols include:

- Locomotor tracking assays (e.g., ZebraLab software) to quantify hyperactivity or paralysis.

- Histone acetylation profiling (ChIP-seq) to assess epigenetic changes.

- qPCR for inflammatory markers (e.g., TNF-α, IL-1β). These biomarkers are critical for ecological risk assessments in aquatic ecosystems .

Q. Contradictions and Methodological Gaps

Q. Why do soil mobility studies report conflicting data on clethodim degradate persistence, and how can experimental standardization address this?

Discrepancies arise from inconsistent soil classification (e.g., mislabeling silt loam as loamy sand) and variable aging protocols . Standardized guidelines should:

- Use aged equilibrium studies (≥30 days) to simulate field conditions.

- Adopt EPA Data Requirements (batch equilibrium tests in sand, loam, clay loam) with validated Koc values .

- Report textural analysis (e.g., USDA soil taxonomy) to ensure comparability .

Q. How can researchers reconcile divergent findings on clethodim’s phytotoxicity in non-target crops like canola?

Yield losses in canola correlate with application timing and rate. Trials showed 1 L/ha at bud initiation caused severe yield reductions, while 0.5 L/ha at the 4-leaf stage had minimal impact . Methodological solutions include:

Propriétés

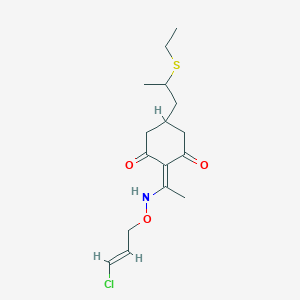

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJEPZJOFFBPS-YADWXFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.